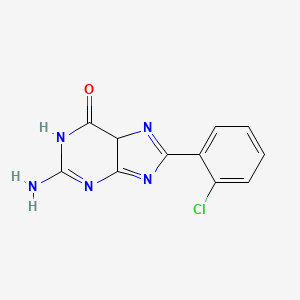
2-Amino-8-(2-chlorophenyl)-1,5-dihydropurin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-(2-chlorophenyl)-1,5-dihydropurin-6-one is a heterocyclic compound that belongs to the purine family It is characterized by the presence of an amino group at the 2-position and a chlorophenyl group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(2-chlorophenyl)-1,5-dihydropurin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with a purine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8-(2-chlorophenyl)-1,5-dihydropurin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted purine derivatives .
Aplicaciones Científicas De Investigación
2-Amino-8-(2-chlorophenyl)-1,5-dihydropurin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to inhibit cell proliferation.
Industry: It is used in the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-8-(2-chlorophenyl)-1,5-dihydropurin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloropurine: Another purine derivative with similar structural features.
8-Chloroadenine: A compound with a chlorophenyl group at the 8-position.
2-Amino-8-bromopurine: Similar to 2-Amino-8-(2-chlorophenyl)-1,5-dihydropurin-6-one but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8ClN5O |
|---|---|
Peso molecular |
261.67 g/mol |
Nombre IUPAC |
2-amino-8-(2-chlorophenyl)-1,5-dihydropurin-6-one |
InChI |
InChI=1S/C11H8ClN5O/c12-6-4-2-1-3-5(6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4,7H,(H3,13,14,15,16,17,18) |
Clave InChI |
UQJKMTPUJCGMLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3C(=O)NC(=NC3=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


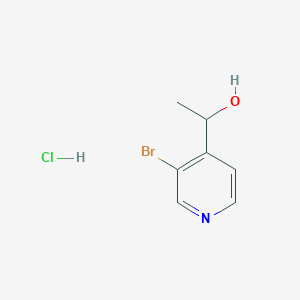

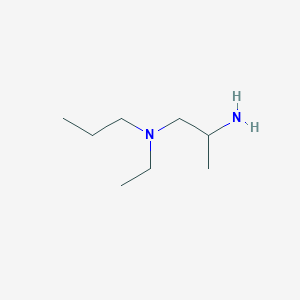
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
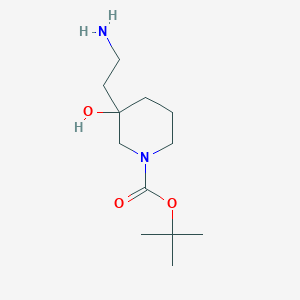
![3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)
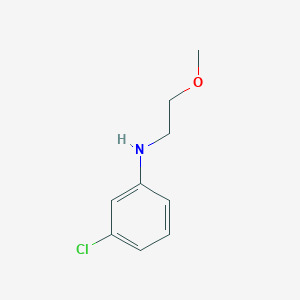
amine](/img/structure/B12313645.png)

![5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B12313656.png)
![Methyl 2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B12313664.png)



